Cas no 1780259-87-1 (3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is a sulfone-based aldehyde compound characterized by its unique thiolane ring structure with a methyl substituent at the 3-position. This molecule is of interest in synthetic organic chemistry due to its reactive aldehyde functionality, which facilitates further derivatization, and the sulfone group, which enhances stability and reactivity in nucleophilic addition reactions. Its rigid cyclic framework makes it a valuable intermediate for constructing complex heterocyclic systems or functionalized sulfones. The compound is particularly useful in pharmaceutical and agrochemical research, where its structural features can contribute to the development of bioactive molecules with tailored properties.
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde structure
1780259-87-1 structure
商品名:3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
CAS番号:1780259-87-1
MF:
メガワット:
CID:4613438
PubChem ID:105431934

3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM457929-500mg
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
1780259-87-1 95%+
500mg
$859 2023-03-26
Enamine
EN300-1620982-2.5g
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
1780259-87-1 95%
2.5g
$2155.0 2023-07-10
Enamine
EN300-1620982-10000mg
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
1780259-87-1 95.0%
10000mg
$4729.0 2023-09-22
A2B Chem LLC
AX61560-1g
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
1780259-87-1 95%
1g
$1193.00 2024-04-20
Enamine
EN300-1620982-500mg
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
1780259-87-1 95.0%
500mg
$858.0 2023-09-22
Enamine
EN300-1620982-2500mg
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
1780259-87-1 95.0%
2500mg
$2155.0 2023-09-22
Enamine
EN300-1620982-5000mg
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
1780259-87-1 95.0%
5000mg
$3189.0 2023-09-22
1PlusChem
1P01EMT4-10g
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
1780259-87-1 95%
10g
$5907.00 2024-06-19
Aaron
AR01EN1G-100mg
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
1780259-87-1 95%
100mg
$552.00 2025-02-10
Aaron
AR01EN1G-1g
3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
1780259-87-1 95%
1g
$1538.00 2025-02-10

3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde 関連文献

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3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehydeに関する追加情報

Introduction to 3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde (CAS No. 1780259-87-1) and Its Emerging Applications in Chemical Biology

The compound 3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde, identified by the CAS number 1780259-87-1, represents a fascinating molecule with significant potential in the field of chemical biology. This heterocyclic aldehyde features a unique structural framework that combines a dioxolane ring with a thiolane moiety, making it a versatile scaffold for further functionalization and exploration. The presence of both carbonyl and thiol groups in its structure suggests remarkable reactivity, which has been leveraged in various synthetic and biological applications.

In recent years, the study of such multifunctional compounds has gained considerable attention due to their ability to participate in diverse chemical transformations. The 3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde structure provides an excellent platform for the development of novel pharmacophores, particularly in the context of enzyme inhibition and molecular recognition. Its dual reactivity allows for the formation of stable adducts with nucleophiles, making it a valuable intermediate in organic synthesis.

One of the most intriguing aspects of this compound is its potential role in medicinal chemistry. The dioxolane ring is known to enhance metabolic stability, while the thiol group can serve as a hydrogen bond acceptor or participate in disulfide bond formation—mechanisms that are crucial for drug design. Recent studies have highlighted its utility in the synthesis of protease inhibitors, where the aldehyde group can engage in covalent interactions with catalytic residues. Such interactions are pivotal for achieving high-affinity binding and selective inhibition.

The CAS number 1780259-87-1 provides a unique identifier for this compound, facilitating its tracking in academic and industrial research. Its structural complexity has prompted investigations into its derivatives, which may exhibit enhanced biological activity or improved pharmacokinetic properties. For instance, modifications at the methyl substituent or the dioxolane ring have been explored to optimize solubility and bioavailability.

Advances in computational chemistry have further accelerated the exploration of this molecule. Molecular modeling studies suggest that 3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can adopt multiple conformations, depending on its environment. These conformational dynamics are critical for understanding its interactions with biological targets. Additionally, density functional theory (DFT) calculations have been employed to predict reaction pathways involving this compound, providing insights into its synthetic utility.

From a synthetic perspective, this compound serves as a precursor for more complex molecules. The aldehyde functionality is particularly valuable for condensation reactions with amines or hydrazines, leading to Schiff bases or hydrazones that exhibit diverse biological activities. Such derivatives have been investigated for their antimicrobial and anti-inflammatory properties, underscoring the importance of 3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde as a building block.

Recent patents and scientific literature have demonstrated innovative applications of this scaffold in drug discovery. For example, researchers have utilized it to develop inhibitors targeting specific enzymes implicated in metabolic disorders. The ability to fine-tune its electronic properties through substituent effects has allowed for the creation of molecules with tailored binding affinities. This flexibility makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel therapeutic agents.

The role of thiol-containing compounds in biology cannot be overstated. Thiols are ubiquitous motifs in biomolecules and play essential roles in redox signaling and enzyme catalysis. The incorporation of a thiolane ring into 3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde enhances its compatibility with biological systems while providing additional reactivity channels. This dual functionality has been exploited to design probes for studying protein thiols—a critical aspect of cellular homeostasis.

In conclusion, 3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde (CAS No. 1780259-87-1) is a structurally unique and biologically relevant compound with broad applications in chemical biology and drug development. Its distinctive features—combining an aldehyde group with a dioxolane-thiolane core—make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new methodologies and applications, this molecule is poised to play an increasingly significant role in advancing our understanding of biological processes and developing next-generation therapeutics.

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